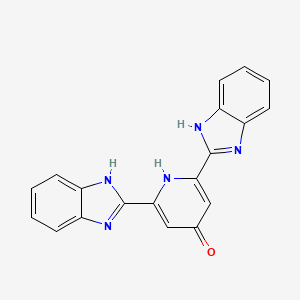
2,6-Bis(1H-benzimidazol-2-yl)pyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridin-4-ol is an organic compound that features a pyridine ring substituted with two benzimidazole groups at the 2 and 6 positions and a hydroxyl group at the 4 position. This compound is known for its stability and versatility, making it a valuable ligand in coordination chemistry and a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridin-4-ol typically involves the reaction of benzimidazole derivatives with pyridine derivatives under specific conditions. One common method includes the nucleophilic substitution of 2,6-bis(1H-benzimidazole-2-yl)pyridine with alkyl or aryl halides in the presence of a base such as potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) solvent at elevated temperatures . Another approach involves the reaction of benzimidazole with 2,6-dichloropyridine under similar conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the benzimidazole or pyridine rings can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl or aryl halides for substitution reactions. Typical conditions involve the use of solvents such as DMSO, elevated temperatures, and bases like KOH .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield alkylated derivatives of the compound.
Scientific Research Applications
2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridin-4-ol has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and metalloenzymes.
Mechanism of Action
The mechanism by which 2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridin-4-ol exerts its effects involves its ability to coordinate with metal ions. This coordination can influence the activity of metalloproteins and metalloenzymes, affecting various biochemical pathways. The compound’s structure allows it to form stable complexes, which can be used to modulate the activity of target molecules in biological systems .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(2-benzimidazolyl)pyridine: Similar in structure but lacks the hydroxyl group at the 4 position.
1,4-Bis[(1H-imidazol-1-yl)methyl]benzene: Contains imidazole groups but differs in the core structure.
2,2’-(pyridine-2,6-diyl)bis(1H-benzo[d]imidazol-3-ium): A derivative with different substituents on the benzimidazole rings
Uniqueness
2,6-Bis(1H-benzo[d]imidazol-2-yl)pyridin-4-ol is unique due to the presence of both benzimidazole groups and a hydroxyl group on the pyridine ring, which enhances its ability to form stable complexes and participate in a variety of chemical reactions. This combination of functional groups makes it particularly versatile in scientific research and industrial applications .
Properties
CAS No. |
157724-20-4 |
|---|---|
Molecular Formula |
C19H13N5O |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
2,6-bis(1H-benzimidazol-2-yl)-1H-pyridin-4-one |
InChI |
InChI=1S/C19H13N5O/c25-11-9-16(18-21-12-5-1-2-6-13(12)22-18)20-17(10-11)19-23-14-7-3-4-8-15(14)24-19/h1-10H,(H,20,25)(H,21,22)(H,23,24) |
InChI Key |
HAIZALONQYEDOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=O)C=C(N3)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (S)-6-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12931680.png)
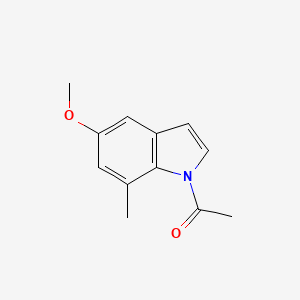
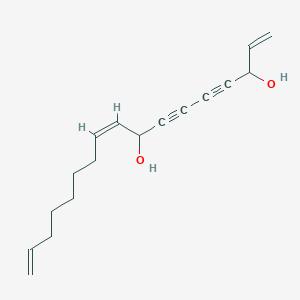

![tert-Butyl 3'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclobutane]-8-carboxylate](/img/structure/B12931701.png)
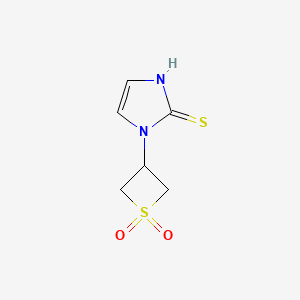
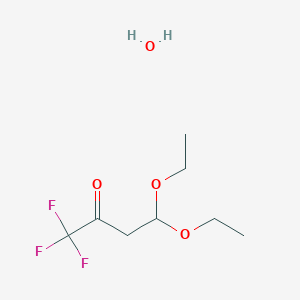
![(R)-2-(2-(3-Oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)-2-phenylpropanoic acid](/img/structure/B12931726.png)

![2-(2-Bromo-5-chlorophenyl)-1H-benzo[d]imidazole](/img/structure/B12931746.png)
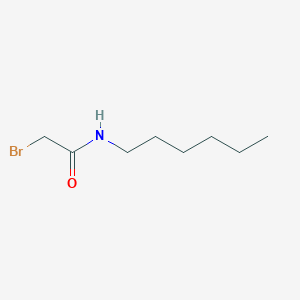
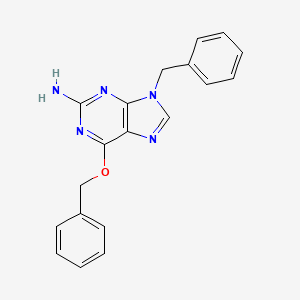
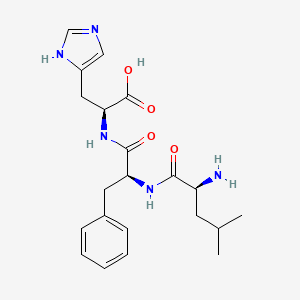
![6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B12931769.png)
